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The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to

global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the

increasing incidence of colistin resistance necessitates novel therapeutic strategies. One

promising approach is the use of antibiotic adjuvants, compounds that potentiate the efficacy of

existing antibiotics. This technical guide provides an in-depth overview of the discovery,

synthesis, and mechanism of action of a novel colistin adjuvant, BBN149, identified through

virtual screening, and also touches upon another significant adjuvant, IMD-0354.

Discovery of BBN149: A Virtual Screening Approach
The primary mechanism of colistin resistance in pathogens like Pseudomonas aeruginosa

involves the modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition

of L-aminoarabinose (L-Ara4N).[1][2][3] This modification is catalyzed by the enzyme ArnT, an

undecaprenyl phosphate-α-L-Ara4N arabinosyl transferase. The addition of the positively

charged L-Ara4N reduces the net negative charge of the bacterial outer membrane, thereby

decreasing its affinity for the cationic colistin.[1][2][3]

BBN149, a diterpene isolated from the leaves of Fabiana densa var. ramulosa, was identified

as a potential ArnT inhibitor through a docking-based virtual screening of an in-house library of

natural products.[1][4][5] The crystal structure of ArnT was utilized to predict the binding of

small molecules to its catalytic site, leading to the identification of BBN149 as a promising

candidate.[1][3][4][5]
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Synthesis of Colistin Adjuvants
Semi-Synthesis of BBN149 Analogues
The chemical synthesis of BBN149, with its complex diterpene scaffold, is challenging.

However, researchers have developed semi-synthetic routes to produce analogues of BBN149

to explore structure-activity relationships (SAR).[6][7] The general approach involves the

chemical modification of related natural products. For instance, treatment of steviol aglycone

with a strong mineral acid can induce a Wagner–Meerwein rearrangement to form the ent-

beyerane skeleton of BBN149.[6] Subsequent chemical modifications at various positions of

the diterpene scaffold allow for the generation of a library of analogues for biological evaluation.

[6][7]

Synthesis of IMD-0354
IMD-0354, another potent colistin adjuvant, is a synthetic molecule. Its synthesis involves the

amidation of a substituted salicylic acid with a substituted aniline.[8] This straightforward

synthesis allows for the generation of a diverse library of analogues by varying the substituents

on both aromatic rings, facilitating extensive SAR studies.[9][10]

Mechanism of Action: Overcoming Colistin
Resistance
Colistin exerts its bactericidal effect by binding to the negatively charged lipid A component of

LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent

cations (Mg²⁺ and Ca²⁺), disrupting the membrane integrity and leading to cell death.[2][11][12]

Resistance arises from the modification of lipid A, primarily through the addition of L-Ara4N by

ArnT, which reduces the electrostatic attraction between colistin and the bacterial surface.[1][2]

[3] BBN149 acts as a colistin adjuvant by partially inhibiting the function of ArnT.[1][2][3][4][13]

By interfering with the aminoarabinosylation of lipid A, BBN149 helps to restore the negative

charge of the outer membrane, thereby re-sensitizing resistant bacteria to colistin.[1][2][4] Mass

spectrometry analysis of lipid A from bacteria treated with BBN149 shows a reduction in the

levels of aminoarabinosylated lipid A species, confirming this mechanism of action.[1][2][4][13]
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The efficacy of colistin adjuvants is quantified by measuring the reduction in the Minimum

Inhibitory Concentration (MIC) of colistin in their presence.

Table 1: In Vitro Activity of BBN149 in Combination with
Colistin

Bacterial Strain Colistin MIC (mg/L)
Colistin MIC with
30 µM BBN149
(mg/L)

Fold Reduction in
MIC

P. aeruginosa PA14

colR 5
64 8 8

P. aeruginosa KK27

colR 6
128 8 16

P. aeruginosa ND76 64 16 4

K. pneumoniae

KKBO-1
64 4 16

K. pneumoniae KPB-3 32 4 8

Data sourced from Ghirga et al., 2020.[4][14]

Table 2: In Vitro Activity of IMD-0354 in Combination with
Colistin

Bacterial Strain
Colistin MIC
(µg/mL)

Colistin MIC with 5
µM IMD-0354
(µg/mL)

Fold Reduction in
MIC

A. baumannii 4106 2048 2 1024

K. pneumoniae B9 512 0.5 1024

Data sourced from Barker et al., 2019 and Koller et al., 2024.[15][16]

Table 3: Cytotoxicity of BBN149
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Cell Line
BBN149 Concentration
(µM)

Cell Viability (%) after 18h

16HBE (Bronchial Epithelial) 31.25 ~95

16HBE (Bronchial Epithelial) 62.5 ~90

16HBE (Bronchial Epithelial) 125 ~85

Data sourced from Ghirga et al., 2020.[2][5]

Experimental Protocols
Virtual Screening for ArnT Inhibitors

Protein Preparation: Obtain the crystal structure of ArnT. Prepare the protein for docking by

removing water molecules, adding hydrogen atoms, and assigning appropriate protonation

states to the residues.

Ligand Library Preparation: Prepare a 3D structure library of natural products or other

chemical compounds. Assign correct ionization states and generate conformers for each

ligand.

Molecular Docking: Use a docking program (e.g., FRED) to dock the ligand library into the

catalytic site of ArnT. The docking process should predict the binding pose and score the

interaction of each ligand with the protein.

Hit Selection: Analyze the docking results and select the top-scoring compounds for further

experimental validation. Consider factors such as binding energy, interaction with key

residues, and chemical diversity.[4]

Minimum Inhibitory Concentration (MIC) Assay
Bacterial Culture: Culture the bacterial strains in Mueller-Hinton (MH) broth overnight.

Inoculum Preparation: Dilute the overnight culture to a concentration of approximately 5 x

10⁵ CFU/mL in fresh MH broth.
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Assay Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin in MH

broth. For the adjuvant testing, add a fixed concentration of the adjuvant (e.g., 30 µM

BBN149) to each well containing the colistin dilutions.

Inoculation: Inoculate each well with the prepared bacterial suspension. Include control wells

with bacteria only, bacteria with adjuvant only, and broth only.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits

visible bacterial growth.[4]

Analysis of Lipid A by MALDI-TOF Mass Spectrometry
Lipid A Extraction: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by

centrifugation. Extract lipid A from the cell pellets using a suitable method, such as the

ammonium hydroxide/isobutyric acid hydrolysis method.

Sample Preparation for MALDI-TOF: Dissolve the extracted lipid A in a chloroform:methanol

mixture.

Matrix Preparation: Prepare a solution of a suitable matrix, such as 5-chloro-2-

mercaptobenzothiazole (CMBT), in a chloroform:methanol:water mixture.

Spotting: Mix the lipid A sample with the matrix solution and spot the mixture onto a MALDI

target plate. Allow the spot to air dry.

Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer

in the negative-ion linear mode. The resulting mass spectrum will show peaks corresponding

to different lipid A species.

Data Analysis: Compare the mass spectra of lipid A from untreated and adjuvant-treated

bacteria to identify changes in the lipid A modification profile.[1][11][12][17]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7443731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2876463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8809348/
https://www.researchgate.net/figure/MALDI-TOF-mass-spectra-of-lipid-A-from-E-coli-O116-obtained-with-20-mM-EDTA-ammonium-in_fig3_43099801
https://www.researchgate.net/publication/285757783_Direct_detection_of_lipid_A_on_intact_Gram-negative_bacteria_by_MALDI-TOF_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Outer Membrane

LPS (Lipopolysaccharide) Lipid A (Negative Charge)

Cell Death

Membrane
Disruption

Bacterial Survival

Reduced Colistin
Binding

ArnT Enzyme
Modification

(Aminoarabinosylation)

L-Ara4N

Colistin (Cationic)

Electrostatic
Attraction

Colistin (Cationic) Repulsion

BBN149 Adjuvant Inhibition

Click to download full resolution via product page

Caption: Mechanism of colistin resistance and the inhibitory action of the BBN149 adjuvant.
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Caption: Experimental workflow for the discovery and validation of colistin adjuvants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12422792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Problem

The Solution The Mechanism

Multidrug-Resistant
Gram-Negative Bacteria

Colistin Resistance

Colistin Adjuvant
(e.g., BBN149)

drives need for

Colistin

Combination Therapy Inhibition of Target

enables

Restored Colistin
Susceptibility

leads to

Resistance Mechanism
(ArnT-mediated Lipid A modification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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